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molecular formula C12H13F3O4 B8317994 Ethyl 3-methoxy-4-(2,2,2-trifluoroethoxy)benzoate

Ethyl 3-methoxy-4-(2,2,2-trifluoroethoxy)benzoate

Cat. No. B8317994
M. Wt: 278.22 g/mol
InChI Key: ZTCOYZXAMVZIEL-UHFFFAOYSA-N
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Patent
US07235559B1

Procedure details

Potassium carbonate (62.2 g, 450 mmol) was added to a solution of ethyl vanillate (58.9 g, 300 mmol) in dimethylformamide (400 ml) and the reaction heated to 120° C. 2,2,2-Trifluoroethyl methanesulphonate (63.4 g, 360 mmol) was added over 15 minutes and the reaction heated at 120° C. for 15 hours. The reaction was cooled to ambient temperature, diethyl ether (400 ml) was added and the reaction was filtered. The filtrate was evaporated in vacuo and the residue was taken up in a mixture of diethyl ether (375 ml) and isohexane (375 ml). The organic layer was concentrated in vacuo to a total volume of 250 ml and the solid which crystallised out was collected by suction filtration. Drying of the solid in vacuo yielded ethyl 4-(2,2,2-trifluoroethoxy)-3-methoxybenzoate (43.0 g, 52% yield) as a white crystalline solid:
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
58.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]([O:18][CH2:19][CH3:20])(=[O:17])[C:8]1[CH:16]=[CH:15][C:13]([OH:14])=[C:10]([O:11][CH3:12])[CH:9]=1.CS(O[CH2:26][C:27]([F:30])([F:29])[F:28])(=O)=O.C(OCC)C>CN(C)C=O>[F:28][C:27]([F:30])([F:29])[CH2:26][O:14][C:13]1[CH:15]=[CH:16][C:8]([C:7]([O:18][CH2:19][CH3:20])=[O:17])=[CH:9][C:10]=1[O:11][CH3:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
62.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
58.9 g
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
63.4 g
Type
reactant
Smiles
CS(=O)(=O)OCC(F)(F)F
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 120° C. for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was taken up in a mixture of diethyl ether (375 ml) and isohexane (375 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo to a total volume of 250 ml
CUSTOM
Type
CUSTOM
Details
the solid which crystallised out
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
Drying of the solid in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C=C(C(=O)OCC)C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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